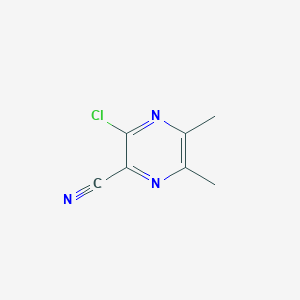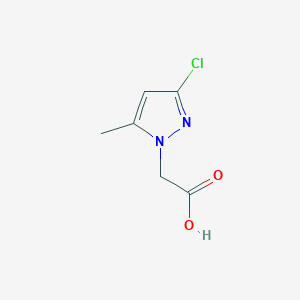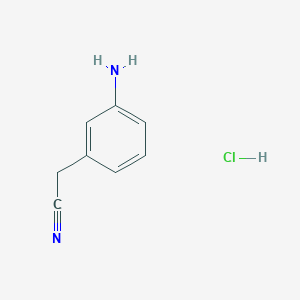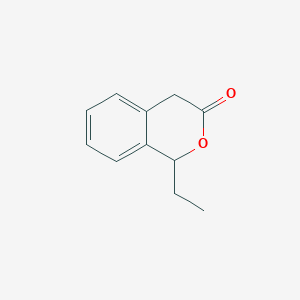
1-Ethyl-1,4-dihydro-3H-2-benzopyran-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethylisochroman-3-one is an organic compound belonging to the isochromanone family. Isochromanones are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals. The structure of 1-ethylisochroman-3-one consists of an isochromanone core with an ethyl group attached to the first carbon atom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Ethylisochroman-3-one can be synthesized through various methods. One common approach involves the metal-free intramolecular alkoxylation-initiated cascade cyclization of allyl ether-tethered ynamides . This method yields highly functionalized isochromanones under mild reaction conditions.
Industrial Production Methods: Industrial production of isochromanones, including 1-ethylisochroman-3-one, often involves the reaction of 1,2-bishalomethylbenzene with carbon monoxide and a compound of the formula R5R6R7C—OH in the presence of a palladium catalyst and a dipolar aprotic solvent . This process can be conducted at a CO pressure of 0.1 to 50 MPa and a temperature range of 20 to 200°C.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Ethylisochroman-3-one undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Oxidation reactions can be carried out using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions often involve halogenating agents like bromine or chlorine.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
1-Ethylisochroman-3-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 1-ethylisochroman-3-one involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory activity is attributed to the inhibition of prostaglandin formation . The compound’s antioxidant properties are due to its ability to scavenge reactive oxygen species.
Comparaison Avec Des Composés Similaires
- 3-Benzoylphenyl)ethyl]-1H-isochromen-1-one
- 3-(1-(3-Benzoylphenyl)ethyl]-1H-isochromen-1-thione
Comparison: 1-Ethylisochroman-3-one is unique due to its specific structural features and the presence of an ethyl group at the first carbon atom. This structural uniqueness contributes to its distinct biological activities and chemical reactivity compared to other isochromanones .
Propriétés
Numéro CAS |
61923-73-7 |
|---|---|
Formule moléculaire |
C11H12O2 |
Poids moléculaire |
176.21 g/mol |
Nom IUPAC |
1-ethyl-1,4-dihydroisochromen-3-one |
InChI |
InChI=1S/C11H12O2/c1-2-10-9-6-4-3-5-8(9)7-11(12)13-10/h3-6,10H,2,7H2,1H3 |
Clé InChI |
IROKOKCJELEFRE-UHFFFAOYSA-N |
SMILES canonique |
CCC1C2=CC=CC=C2CC(=O)O1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





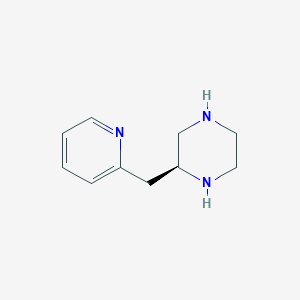
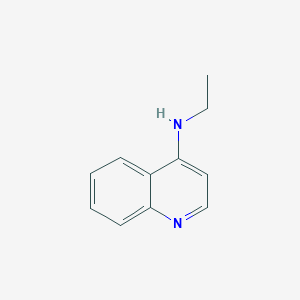
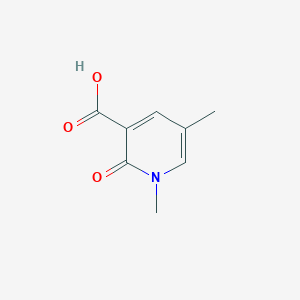

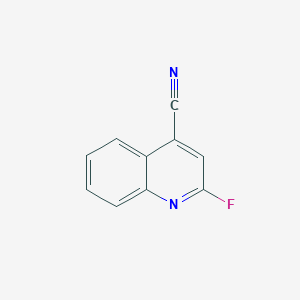
![2-Isopropylbenzo[d]oxazol-7-amine](/img/structure/B11914800.png)

